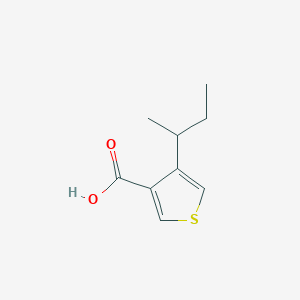

4-(Butan-2-yl)thiophene-3-carboxylic acid

説明

4-(Butan-2-yl)thiophene-3-carboxylic acid is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

特性

分子式 |

C9H12O2S |

|---|---|

分子量 |

184.26 g/mol |

IUPAC名 |

4-butan-2-ylthiophene-3-carboxylic acid |

InChI |

InChI=1S/C9H12O2S/c1-3-6(2)7-4-12-5-8(7)9(10)11/h4-6H,3H2,1-2H3,(H,10,11) |

InChIキー |

VGOYAUJYFFDNGN-UHFFFAOYSA-N |

正規SMILES |

CCC(C)C1=CSC=C1C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-(Butan-2-yl)thiophene-3-carboxylic acid, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis .

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents.

Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.

Industrial Production Methods

Industrial production of thiophene derivatives often involves scalable and efficient methods such as the use of metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS₂K . These methods are designed to be environmentally sustainable and cost-effective.

化学反応の分析

Types of Reactions

4-(Butan-2-yl)thiophene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Substitution: Thiophene derivatives can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are frequently employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .

科学的研究の応用

4-(Butan-2-yl)thiophene-3-carboxylic acid has several scientific research applications:

作用機序

The mechanism of action of 4-(Butan-2-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives can act as inhibitors of various enzymes and receptors, modulating biological pathways to exert their effects . For example, some thiophene-based compounds inhibit voltage-gated sodium channels, leading to their use as anesthetics .

類似化合物との比較

Similar Compounds

- Thiophene-2-carboxylic acid

- Thiophene-3-carboxylic acid

- 2-Butylthiophene

- 2-Octylthiophene

Uniqueness

4-(Butan-2-yl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiophene derivatives, it may exhibit different reactivity and potency in various applications .

生物活性

4-(Butan-2-yl)thiophene-3-carboxylic acid (CAS No. 1555130-51-2) is a thiophene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, synthesizing data from various research studies and case analyses.

The molecular formula of 4-(Butan-2-yl)thiophene-3-carboxylic acid is C₉H₁₀O₂S, with a molecular weight of 182.24 g/mol. Its structure features a thiophene ring substituted with a butan-2-yl group and a carboxylic acid functional group, which may contribute to its biological properties.

Biological Activity Overview

Research has indicated that thiophene derivatives possess various biological activities, including antimicrobial , analgesic , and anti-inflammatory effects. The specific activities of 4-(Butan-2-yl)thiophene-3-carboxylic acid are summarized below:

Antimicrobial Activity

Several studies have explored the antimicrobial potential of thiophene derivatives. For instance, derivatives similar to 4-(Butan-2-yl)thiophene-3-carboxylic acid have shown effectiveness against various bacterial strains. A study indicated that compounds containing thiophene rings exhibited significant antibacterial activity, likely due to their ability to disrupt bacterial cell membranes .

Analgesic Activity

Analgesic properties have been evaluated using models such as the "hot plate" test in mice. Compounds derived from thiophene have demonstrated analgesic effects that surpass those of standard analgesics like metamizole . The analgesic activity is attributed to the modulation of pain pathways and inflammatory responses.

Anti-inflammatory Activity

Thiophene derivatives have also been reported to exhibit anti-inflammatory properties. Research suggests that they can inhibit pro-inflammatory cytokines and reduce edema in animal models . This activity is crucial for developing new therapeutic agents for inflammatory diseases.

Case Studies

The biological activities of 4-(Butan-2-yl)thiophene-3-carboxylic acid may be linked to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Thiophene compounds can act as enzyme inhibitors, affecting pathways involved in inflammation and pain.

- Membrane Disruption : The lipophilic nature of thiophenes allows them to integrate into cell membranes, potentially leading to cell lysis in microbial pathogens.

- Cytokine Modulation : These compounds may modulate the release of cytokines, thereby influencing immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。